molecular formula C18H28N2 B6004918 1'-benzyl-2-methyl-1,4'-bipiperidine

1'-benzyl-2-methyl-1,4'-bipiperidine

Cat. No.: B6004918
M. Wt: 272.4 g/mol
InChI Key: LGWGJGAVDCGFRS-UHFFFAOYSA-N
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Description

1'-Benzyl-2-methyl-1,4'-bipiperidine is a bicyclic amine comprising two piperidine rings connected at the 1- and 4'-positions. The 1'-position of the bipiperidine scaffold is substituted with a benzyl group (C₆H₅-CH₂-), while the 2-position of one piperidine ring bears a methyl group. This structural arrangement confers unique steric and electronic properties, which may influence its pharmacological and physicochemical behavior.

Synthesis of such bipiperidine derivatives typically involves nucleophilic substitution or aromatic amination reactions. For instance, analogous compounds like 1’-(pyridin-3-yl)-1,4’-bipiperidine are synthesized via nucleophilic amination of substituted pyridines with bipiperidine precursors, achieving high yields (>99%) . Similarly, 6-([1,4’-bipiperidin]-1’-yl)-9-arylpurines are prepared through SNAr reactions, yielding >60% of target compounds . These methods suggest feasible synthetic routes for this compound, though specific protocols remain undocumented in the evidence.

Properties

IUPAC Name

1-benzyl-4-(2-methylpiperidin-1-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-16-7-5-6-12-20(16)18-10-13-19(14-11-18)15-17-8-3-2-4-9-17/h2-4,8-9,16,18H,5-7,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWGJGAVDCGFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 1'-benzyl-2-methyl-1,4'-bipiperidine can be contextualized by comparing it to structurally related bipiperidine derivatives. Key analogs are categorized below based on substituent features:

Aryl/Alkyl-Substituted Bipiperidines

  • Pipamperone (1'-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide): Structure: Features a 4-fluorophenyl-oxobutyl chain and a carboxamide group at the 4'-position. Application: Antipsychotic agent with high affinity for dopamine and serotonin receptors .
  • 1,4'-Bipiperidine, 4'-phenyl-1'-(phenylmethyl) :

    • Structure : Dual phenyl groups at the 1'- and 4'-positions.
    • Properties : Increased lipophilicity due to aromatic bulk, which may reduce aqueous solubility but enhance membrane permeability .

Functionalized Bipiperidines

  • Irinotecan Hydrochloride ([1,4'-Bipiperidine]-1'-carboxylate ester): Structure: Contains a carboxylate ester linked to a camptothecin-derived quinoline moiety. Application: Topoisomerase I inhibitor used in colorectal cancer therapy. The bipiperidine group enhances metabolic stability and bioavailability . Key Difference: The ester functional group facilitates hydrolysis in vivo, enabling controlled drug release, unlike the stable benzyl and methyl substituents in the target compound .
  • 1'-Benzyl-4'-Cyano-1,4'-Bipiperidinium: Structure: Benzyl and cyano groups at the 1'- and 4'-positions, respectively. Properties: The electron-withdrawing cyano group may alter electronic distribution, affecting binding affinity in receptor interactions .

Heterocyclic and Sulfonyl Derivatives

  • 1’-(Pyridin-3-yl)-1,4’-bipiperidine: Structure: Pyridinyl substitution at the 1'-position. Synthesis: Achieved via nucleophilic amination with 3-methoxypyridine, yielding 99% product . Application: Potential CNS applications due to the pyridine moiety’s ability to engage hydrogen bonding.
  • 1'-Methanesulfonyl-1,4'-bipiperidine :

    • Structure : Sulfonyl group at the 1'-position.
    • Properties : The sulfonyl group increases polarity and may enhance solubility, though it could reduce blood-brain barrier penetration compared to lipophilic benzyl groups .

Table 1: Structural and Functional Comparison of Bipiperidine Derivatives

Compound Name Substituents Therapeutic Use/Application Key Properties References
This compound Benzyl (1'), methyl (2) Not explicitly documented High lipophilicity, potential CNS use -
Pipamperone 4-Fluorophenyl-oxobutyl, carboxamide Antipsychotic Enhanced polarity, dopamine affinity
Irinotecan Hydrochloride Carboxylate ester, camptothecin moiety Chemotherapeutic Ester hydrolysis for controlled release
1’-Benzyl-4’-Cyano-1,4’-Bipiperidinium Benzyl, cyano Undocumented Electronic modulation
1’-(Pyridin-3-yl)-1,4’-bipiperidine Pyridin-3-yl Research compound Hydrogen bonding capability

Key Observations

  • Substituent Impact :

    • Benzyl vs. Carboxamide : Benzyl groups enhance lipophilicity, favoring membrane penetration, while carboxamides (e.g., pipamperone) improve solubility and receptor binding .
    • Methyl vs. Sulfonyl : Methyl groups contribute to steric hindrance without significant electronic effects, whereas sulfonyl groups introduce polarity and metabolic stability .
  • Pharmacological Diversity: Antipsychotics (pipamperone) and chemotherapeutics (irinotecan) demonstrate the scaffold’s versatility.
  • Synthetic Feasibility :

    • High-yield routes for analogs (e.g., 99% for 1’-(pyridin-3-yl)-1,4’-bipiperidine ) indicate that scalable synthesis of the target compound is plausible.

Notes

  • Data Limitations : Direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Comparisons are inferred from structural analogs.
  • Contradictions: While pipamperone’s carboxamide enhances solubility, irinotecan’s ester group balances lipophilicity and controlled release, highlighting substituent-dependent trade-offs .
  • Research Gaps : The biological activity and metabolic profile of the target compound remain uncharacterized, warranting further investigation.

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